Diaceton-alpha-D-mannofuranose

Description

Historical Development of Acetals in Monosaccharide Protection

The use of acetals as protecting groups in carbohydrate chemistry dates back to the pioneering work of Emil Fischer in the early 20th century. numberanalytics.comthieme-connect.de This development was a watershed moment, revolutionizing the field by allowing for the synthesis of complex carbohydrates and glycoconjugates. numberanalytics.com Acetal (B89532) protecting groups, such as the isopropylidene acetals found in Diaceton-alpha-D-mannofuranose, are prized for their stability under basic conditions and their lability under acidic conditions. thieme-connect.de This differential stability provides a strategic advantage in multi-step synthetic sequences. The introduction of the isopropylidene acetal, in particular, has become a cornerstone for the protection of 1,2- and 1,3-diols in monosaccharides. thieme-connect.de

Structural Features and Conformational Aspects of Furanose Systems

Carbohydrates can exist in cyclic forms, with the five-membered ring structure known as a furanose and the six-membered ring as a pyranose. numberanalytics.com While pyranose rings are generally more stable, furanose rings exhibit greater flexibility and can adopt a wider array of conformations. numberanalytics.com The two primary conformations for a furanose ring are the envelope (E) and twist (T) forms. numberanalytics.com In the envelope conformation, four atoms are coplanar, while the fifth is out of the plane. numberanalytics.com The twist conformation has three atoms in a plane, with the remaining two displaced on opposite sides. numberanalytics.com

The conformational analysis of furanose rings is complex due to the low energy barrier for interconversion between different conformers. nih.govcdnsciencepub.com This flexibility is a key determinant of the biological activity of furanose-containing molecules, such as those found in nucleic acids. numberanalytics.com The study of these conformations often relies on a combination of experimental techniques like NMR spectroscopy and computational modeling. nih.govresearchgate.net The puckering of the furanose ring is described by the pseudorotation concept, which uses a puckering amplitude and a phase angle to define the conformation. cdnsciencepub.com

Role as a Privileged Scaffold in Organic Synthesis and Glycoscience Research

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active compounds and complex carbohydrates. Its utility stems from the selective protection of the hydroxyl groups, leaving a free hydroxyl group that can be further manipulated. researchgate.net

Key applications include:

Synthesis of Natural Products: It is a key precursor in the synthesis of various natural products, including the anticancer agent ovalicin (B1677816) and the core structure of the antibiotic hikizimycin (B1673247). chemicalbook.com It has also been utilized in the asymmetric synthesis of the indolizidine alkaloid (–)-swainsonine, a potent inhibitor of mannosidase enzymes with potential applications in cancer therapy and as an immunoregulator. thieme-connect.comoup.comacs.orgnih.gov

Glycoscience Research: Glycoscience is the study of the structure, synthesis, and biological roles of sugars. targetmol.commedchemexpress.com this compound and its derivatives are instrumental in this field for synthesizing glycan probes. researchgate.net These probes are essential for understanding the functions of high-mannose-type glycans in glycoprotein (B1211001) folding, secretion, and degradation. researchgate.net

Development of Novel Therapeutics: The compound has been used in the synthesis of SGLT2 inhibitors, a class of drugs for treating type 2 diabetes. acs.org Furthermore, it has been a starting point for creating novel bis-1,2,3-triazole derivatives with potential anticancer and antibacterial activities. uobaghdad.edu.iq

Polymer Chemistry: Diacetone derivatives of sugars, including mannose, have been used to synthesize polymerizable vinyl sugars, leading to the creation of new sugar-based methacrylates and their corresponding polymers. researchgate.net

The versatility of this compound as a chiral building block continues to make it an indispensable tool for chemists, enabling the construction of complex molecular architectures with high stereochemical control. Its role in advancing our understanding of fundamental biological processes and in the development of new therapeutic agents is well-established and continues to expand.

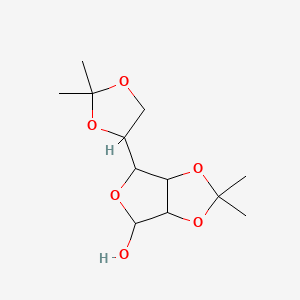

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWCLCNPTZHVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14131-84-1, 7757-38-2 | |

| Record name | NSC89873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Diaceton Alpha D Mannofuranose

Traditional Acetalation Procedures from D-Mannose Precursors

The most common method for synthesizing Diaceton-alpha-D-mannofuranose is the direct acetalation of D-mannose with acetone (B3395972). This reaction is typically performed in the presence of an acid catalyst. The process involves the reaction of D-mannose with an excess of acetone, which acts as both the reagent and the solvent.

Various catalysts have been employed to facilitate the acetalation of D-mannose. The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity.

Commonly used catalysts include:

Brønsted Acids : Concentrated sulfuric acid (H₂SO₄) is a traditional and effective catalyst for this transformation. aip.org

Lewis Acids : Anhydrous ferric chloride (FeCl₃) is recognized as an efficient and safe Lewis acid catalyst for this reaction. acs.org Other Lewis acids like antimony pentachloride have also been reported. prepchem.com

Iodine (I₂) : Iodine serves as a mild and efficient catalyst for the acetalation process.

Heterogeneous Catalysts : Sulfuric acid immobilized on silica (B1680970) has been shown to be an effective and reusable catalyst, making it a more economical and environmentally friendly option for large-scale synthesis. researchgate.net

The reaction environment is typically optimized by using anhydrous acetone to drive the equilibrium towards product formation. aip.org Dehydrating agents, such as molecular sieves, can be used to remove the water formed during the reaction, further improving the yield. prepchem.com The reaction is often carried out at room temperature or with gentle heating, such as refluxing at 60°C, for several hours to ensure completion. aip.orgprepchem.com For instance, one procedure involves stirring D-mannose in a mixture of anhydrous acetone and concentrated sulfuric acid at room temperature for several hours. aip.org Another method utilizes antimony pentachloride in acetone, refluxing the mixture for 8 hours. prepchem.com

Below is a table summarizing various catalytic systems and their reported conditions.

| Catalyst | Reagents | Conditions | Yield | Reference |

| Sulfuric Acid | D-Mannose, Anhydrous Acetone | Room Temperature, 4 hours | 75% | aip.org |

| Ferric Chloride | D-Mannose, Anhydrous Acetone | Not specified | Not specified | acs.org |

| Antimony Pentachloride | D-Mannose, Acetone | Reflux (60°C), 8 hours | 80.4% | prepchem.com |

This table is interactive. Click on the headers to sort.

The synthesis of this compound has been successfully performed on both microscale and larger gram-scale quantities. acs.orgnih.gov Microscale procedures are valuable for educational settings, emphasizing reaction mechanisms and spectroscopic analysis. acs.orgacs.org For larger-scale production, efficiency becomes a key consideration. The use of cost-effective and recyclable catalysts like sulfuric acid immobilized on silica offers significant advantages. researchgate.net

The efficiency of the reaction is high, with yields often exceeding 75%. aip.org The relatively rapid reaction time of D-mannose compared to other sugars like D-glucose makes its protection as a diacetonide particularly efficient. acs.org The product is typically a white crystalline solid, and purification is often achieved by simple recrystallization from solvents like n-hexane/toluene or petroleum ether. aip.orgprepchem.com The high crystallinity and solubility of the product in organic solvents facilitate its isolation and purification. acs.org

Mechanistic Investigations of Isopropylidene Formation

The formation of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose from D-mannose is a regioselective process. D-mannose exists in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms. The reaction with acetone under acidic conditions preferentially traps the less stable furanose form.

The generally accepted mechanism involves the following key steps:

Furanose Formation : In the presence of an acid catalyst, D-mannose equilibrates to its α-D-mannofuranose form.

Kinetically Favored Acetalation : The cis-diol at the C2 and C3 positions of the α-D-mannofuranose ring reacts rapidly with acetone to form the 2,3-O-isopropylidene ring. This step is kinetically favored.

Second Acetalation : The remaining hydroxyl groups at the C5 and C6 positions then react to form the second isopropylidene ring, resulting in the 5,6-O-isopropylidene group. cymitquimica.com

This selective formation of the furanose diacetonide is a unique characteristic of mannose chemistry, as other hexoses like glucose tend to form pyranose acetals. The stability of the resulting bicyclic fused ring system of the diacetonide drives the reaction towards the furanose product. cymitquimica.com Computational studies and NMR analysis have been employed to understand the conformational preferences and the interplay of different intermediates that lead to the final product. nih.govnih.gov

Green Chemistry Approaches in Diacetonide Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for synthesizing sugar acetals, including this compound. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. The synthesis of this compound can be significantly improved by using ultrasonic irradiation. researchgate.net

Ultrasound enhances the reaction by:

Increasing Mass Transfer : The cavitation bubbles generated by ultrasound improve the mixing and mass transfer between the solid D-mannose and the liquid acetone.

Accelerating Reaction Rates : Sonication can lead to faster reaction times compared to conventional stirring methods.

Studies have investigated the influence of reaction parameters such as temperature and reaction time on the yield of the sono-synthesis. It has been shown that diacetalization of monosaccharides is often a time-consuming reaction with moderate yields under traditional conditions. researchgate.net Sonication offers a way to overcome these limitations, providing good yields in shorter timeframes. researchgate.net

| Method | Temperature | Time | Yield | Reference |

| Sonication | Varied | Varied | Good | researchgate.netresearchgate.net |

| Conventional | Room Temp / Reflux | 4-8 hours | ~75-80% | aip.orgprepchem.com |

This table is interactive. Click on the headers to sort.

Beyond sonosynthesis, other green and sustainable strategies are being explored for acetal (B89532) formation. These include:

Solvent-Free Reactions : Performing reactions without a solvent or in a melt phase minimizes solvent waste, a key goal of green chemistry. mdpi.com While challenging for sugar chemistry due to the solid nature of the reactants, solvent-free catalytic approaches are an active area of research. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. This has been applied to the synthesis of various heterocyclic compounds from sugar derivatives.

Use of Renewable Feedstocks : Acetone and other reagents can potentially be sourced from bio-based suppliers, further enhancing the green credentials of the synthesis. sci-hub.st

Catalyst Recycling : The use of immobilized or heterogeneous catalysts, such as acids on a solid support, allows for easy separation and reuse of the catalyst, reducing waste and cost. researchgate.net

Electrochemical Methods : Electrochemical synthesis is emerging as a sustainable methodology in carbohydrate chemistry, offering new ways to activate sugar precursors for glycosylation and other modifications. conicet.gov.ar

These emerging strategies represent the ongoing effort to make the synthesis of important chemical building blocks like this compound more efficient, economical, and environmentally responsible. chemrxiv.orgrsc.org

Regioselective and Stereoselective Chemical Transformations of Diaceton Alpha D Mannofuranose

Hydroxyl Group Protection and Deprotection Strategies

The strategic protection and deprotection of hydroxyl groups are fundamental in the multi-step synthesis of complex carbohydrates. highfine.comwikipedia.org In the context of Diaceton-alpha-D-mannofuranose, these strategies are centered around the differential reactivity of its hydroxyl functionalities and the selective removal of the inherent isopropylidene protecting groups.

The structure of this compound, correctly named 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, possesses a single free hydroxyl group at the anomeric position. nih.gov This inherent protection of the other hydroxyl groups at positions 2, 3, 5, and 6 by isopropylidene ketals makes the anomeric hydroxyl group the primary site for chemical modification. nih.govrsc.org The isopropylidene groups are cyclic ketals formed by the reaction of D-mannose with acetone (B3395972) in the presence of an acid catalyst. uea.ac.uk This protection strategy is advantageous as it yields a derivative with a single reactive hydroxyl group, simplifying subsequent synthetic steps. nih.gov

The reactivity of hydroxyl groups in monosaccharides is generally influenced by their steric and electronic environment. In unprotected mannose, the relative reactivity of the hydroxyl groups can be complex. However, the formation of the diacetonide derivative effectively isolates the anomeric hydroxyl group as the most accessible for further reactions.

The isopropylidene groups of this compound are susceptible to hydrolysis under acidic conditions, which allows for their removal to liberate the parent sugar, D-mannose. cymitquimica.com The stability of these ketal protecting groups is pH-dependent; they are generally stable under basic and neutral conditions but are readily cleaved by acid. highfine.com

The selective removal of one of the two isopropylidene groups can be challenging but is achievable under carefully controlled conditions. The 5,6-O-isopropylidene group is generally more labile to acidic hydrolysis than the 2,3-O-isopropylidene group. This differential reactivity allows for the selective deprotection at the 5 and 6 positions, providing access to a diol that can be further functionalized. This strategy is crucial for the synthesis of more complex mannofuranose derivatives.

| Protecting Group | Removal Conditions | Selectivity |

| Isopropylidene | Mild acidic hydrolysis (e.g., aqueous acetic acid) | The 5,6-ketal is more labile than the 2,3-ketal. |

| Isopropylidene | Stronger acidic conditions | Complete removal of both ketal groups. |

This table summarizes the general conditions for the removal of isopropylidene protecting groups from this compound.

Functionalization Reactions at Unprotected Positions

With the hydroxyl groups at positions 2, 3, 5, and 6 protected, the anomeric hydroxyl group of this compound is the primary target for a variety of functionalization reactions.

Alkylation and acylation are common methods to modify the free hydroxyl group of this compound. These reactions introduce new functional groups that can serve as handles for further synthetic transformations or can be part of the final target molecule.

Acylation, the introduction of an acyl group, is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine. nih.gov Ester protecting groups are widely used in carbohydrate chemistry due to the high efficiency of acylation reactions. rsc.org

For monosaccharides with multiple free hydroxyl groups, achieving regioselective acylation can be a significant challenge. Organotin-mediated methods, particularly using dibutyltin (B87310) oxide, have proven to be powerful tools for the selective acylation of diols and polyols. nih.gov While this compound itself has only one free hydroxyl group, the principles of organotin-mediated acylation are highly relevant for derivatives where one of the isopropylidene groups has been selectively removed, exposing a diol.

The dibutyltin oxide method involves the formation of a stannylene acetal (B89532) intermediate by reacting the diol with dibutyltin oxide. This intermediate then reacts with an acylating agent, often an acid chloride, to give regioselective acylation. The selectivity is governed by the coordination of the acylating agent to the tin atom and the relative reactivity of the oxygen atoms in the stannylene ring. This method has been successfully applied to various carbohydrate systems to achieve selective acylation at specific hydroxyl groups. wiley.com

| Reaction | Reagents | Outcome |

| Alkylation | Alkyl halide, Base (e.g., NaH) | Formation of an ether linkage at the anomeric position. |

| Acylation | Acyl chloride or anhydride (B1165640), Base (e.g., pyridine) | Formation of an ester linkage at the anomeric position. nih.gov |

| Organotin-mediated Acylation | 1. Dibutyltin oxide2. Acylating agent | Regioselective acylation of a diol (after selective deprotection). nih.gov |

This table outlines common functionalization reactions at the unprotected anomeric position of this compound and its derivatives.

While the primary unprotected position in this compound is the anomeric hydroxyl group, synthetic strategies often involve the conversion of this starting material into derivatives containing double bonds, which can then undergo epoxidation. For instance, the elimination of a suitable leaving group can introduce unsaturation, providing a site for epoxidation.

Epoxides are highly valuable synthetic intermediates due to their reactivity towards a wide range of nucleophiles. acs.org The ring-opening of these epoxides can proceed with high regio- and stereoselectivity, allowing for the introduction of various functional groups. The strained three-membered ring of the epoxide is opened by nucleophilic attack, which can be catalyzed by either acid or base. researchgate.net

In the context of mannofuranose derivatives, the epoxidation of an alkene followed by nucleophilic ring-opening provides a powerful method for introducing new stereocenters and functionalities. For example, the ring-opening of an epoxide with an azide (B81097) nucleophile can lead to the formation of an azido (B1232118) alcohol, which can be subsequently reduced to an amino alcohol, a key structural motif in many biologically active compounds. researchgate.net The regioselectivity of the ring-opening is influenced by steric and electronic factors, as well as the reaction conditions.

Epoxidation and Subsequent Ring-Opening Reactions

Regiochemical Control in Oxirane Ring Opening

The synthesis of epoxides from this compound and their subsequent regioselective ring-opening is a powerful strategy for introducing new functionalities with stereochemical control. A common route involves the oxidation of the free hydroxyl group at C-1 to a ketone, followed by reaction with a sulfur ylide to form a spiro-epoxide. The opening of this oxirane ring by various nucleophiles is subject to precise regiochemical control, dictated by steric and electronic factors.

The inherent steric hindrance on one face of the furanose ring system directs the nucleophilic attack to the less hindered carbon of the epoxide. For instance, the intramolecular nucleophilic attack by a deprotected hydroxyl group can lead to the formation of novel bicyclic systems. This strategy was utilized in the synthesis of tagetitoxin (B1682879) precursors, where the formation of an anomeric spiro-epoxyacetal and its subsequent ring-opening were key steps. uea.ac.uk The regioselectivity of these reactions is often high, leading to a single major product. The choice of nucleophile and reaction conditions can be tailored to achieve the desired regiochemical outcome, making this a versatile method for elaborating the diacetone mannofuranose scaffold. researchgate.netlookchem.com

Table 1: Examples of Regioselective Oxirane Ring Opening

| Epoxide Precursor | Nucleophile | Product Type | Regioselectivity | Ref. |

| Anomeric spiro-epoxyacetal | TMSCN | C-1 hydroxymethylated product | High | uea.ac.uk |

| Vinyl oxirane derivative | Amines/Boronic acids (in Pd-catalyzed 3C reaction) | 2-Aminoglycosylidene compounds | High | uea.ac.uk |

| Benzyl 5,6-anhydro-2,3-isopropylidene-α-D-mannofuranoside | Per-O-acetyl-1-thio-β-D-glucopyranose | Thiodisaccharide | High | synthose.com |

Oxidation and Reduction Transformations

The hydroxyl group at the anomeric center of this compound is amenable to various oxidation reactions to furnish the corresponding lactone or ketone. synthose.combiosynth.com Common oxidation methods include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and TEMPO-mediated oxidation. wikipedia.orgacs.orgnih.gov For example, the Swern oxidation of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose provides the corresponding 1-keto derivative, which is a precursor for various synthetic transformations. researchgate.net

Conversely, the reduction of oxidized this compound derivatives, such as ketones or lactones, proceeds with high stereoselectivity. The reduction of a 3-keto derivative with sodium borohydride, for instance, yields the corresponding alcohol with a specific stereochemistry due to the steric hindrance imposed by the fused ring system. biosynth.com Similarly, the reduction of the 1,4-lactone derivative (2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone) can be achieved to access specific diol products. rsc.org These transformations are fundamental in modifying the stereochemistry at specific positions of the mannofuranose ring.

Table 2: Selected Oxidation and Reduction Reactions

| Substrate | Reagent(s) | Product | Yield | Ref. |

| 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | DMSO, P₂O₅ | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | - | biosynth.com |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (for comparison) | DMSO, (COCl)₂ then Et₃N | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | High | biosynth.comd-nb.info |

| 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | NaBH₄ | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | High | biosynth.com |

| 1,2-dideoxy-4,5:7,8-di-O-isopropylidene-D-glycero-D-talo-oct-1-ynitol | MnO₂ | 1,2-dideoxy-4,5:7,8-di-O-isopropylidene-D-manno-oct-1-yn-3-ulofuranose | - | rsc.org |

| 1,2-dideoxy-4,5:7,8-di-O-isopropylidene-D-manno-oct-1-yn-3-ulofuranose | NaBH₄ | 1,2-dideoxy-4,5:7,8-di-O-isopropylidene-D-glycero-D-galacto-oct-1-ynitol | High | rsc.org |

Halogenation and Dehalogenation Reactions

The introduction of halogen atoms onto the this compound scaffold provides versatile handles for further synthetic manipulations, such as nucleophilic substitution or the formation of organometallic reagents. nih.gov Halogenation can be achieved at the anomeric position or at other positions following selective deprotection. For example, treatment of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose with a suitable halogenating agent can yield the corresponding furanosyl halide. rsc.org

Dehalogenation reactions are equally important, often proceeding via radical pathways to generate deoxysugars or to effect C-C bond formation. rsc.org For instance, the reduction of a furanosyl bromide derived from diacetone mannose with sodium in an aprotic solvent can lead to the formation of a furanoid glycal. rsc.org These glycals are valuable precursors for a variety of transformations, including the synthesis of C-glycosides and other complex carbohydrate structures. The development of practical synthetic routes to 2-deoxy-2-halo derivatives of D-mannose often starts from precursors other than diacetone mannose, but the principles of electrophilic addition to glycals are relevant. nih.govglycon-biochem.eursc.org

Table 3: Halogenation and Dehalogenation Examples

| Substrate | Reagent(s) | Product | Yield | Ref. |

| 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose derived bromide | Sodium in THF | Furanoid glycal | 59% | rsc.org |

| 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose derived chloride | Sodium naphthalide in THF | Furanoid glycal | 59% | rsc.org |

| 3,4,6-tri-O-acetyl-D-glucal (for context) | Haloalkoxylating agent | Alkyl 2-deoxy-2-halo-α/β-D-mannopyranoside | - | nih.gov |

Carbon-Carbon Bond Formation Methodologies

C-Glycosylation Reactions

C-Glycosides, where the anomeric carbon is linked to an aglycone via a C-C bond, are of significant interest due to their enhanced stability towards enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. nih.gov this compound and its derivatives are excellent precursors for the synthesis of C-glycosides. One common strategy involves the reaction of a furanosyl donor, such as a halide or a lactone, with a suitable carbon nucleophile. acs.orgnih.gov

For example, the addition of organometallic reagents, such as organolithium or Grignard reagents, to the lactone derived from this compound (2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone) results in the formation of a C-C bond at the anomeric center. synthose.comrsc.org Another approach is the reaction of a furanosyl halide with an arylzinc reagent, which has been shown to be highly stereoselective. acs.orgnih.gov These methods provide access to a wide range of C-aryl and C-alkyl glycosides with the mannofuranose configuration. nih.gov

Table 4: Examples of C-Glycosylation Reactions

| Mannofuranose Derivative | Coupling Partner | Catalyst/Reagent | Product Type | Ref. |

| 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone | Ethynylmagnesium bromide | - | C-alkynyl furanoside | rsc.org |

| Diacetone mannose derived aldehyde | Aryl dithiane/n-BuLi | - | C-aryl glycoside precursor | nih.gov |

| α-Glucosyl bromide (for context) | Arylzinc reagent | - | β-C-aryl glucoside | acs.orgnih.gov |

Diastereoselective Additions to Modified this compound Scaffolds

The chiral scaffold of this compound is frequently employed to direct the stereochemical outcome of reactions at adjacent centers. A prominent example is the diastereoselective addition of nucleophiles to aldehydes derived from this scaffold. The aldehyde is typically generated by oxidative cleavage of a selectively deprotected diol, such as the one obtained after hydrolysis of the 5,6-isopropylidene group. nih.gov

The addition of organometallic reagents, such as Grignard or organolithium reagents, to these chiral aldehydes proceeds with a high degree of diastereoselectivity, which is governed by Felkin-Anh or chelation-controlled models. nih.gov For instance, the addition of an aryl dithiane anion to an aldehyde derived from diacetone mannose was a key step in the synthesis of SGLT2 inhibitors, where high diastereoselectivity was observed. nih.gov This strategy allows for the construction of new stereocenters with predictable configurations, making it a valuable tool in asymmetric synthesis.

Table 5: Diastereoselective Additions to Aldehydes Derived from this compound

| Aldehyde | Nucleophile | Conditions | Diastereomeric Ratio (d.r.) | Ref. |

| Carbonyl intermediate from diacetone mannose | Aryl dithiane / n-BuLi | THF, low temperature | High | nih.gov |

| L-Glyceraldehyde (for context) | Acetylene/H₂, (S)-MeO-BIPHEP-Rh | - | ≥20:1 | chemicalbook.com |

| L-Glyceraldehyde (for context) | Acetylene/H₂, (R)-MeO-BIPHEP-Rh | - | 1:7 | chemicalbook.com |

Transition Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool in carbohydrate chemistry, enabling transformations that are often difficult to achieve with traditional methods. This compound and its derivatives are excellent substrates for a variety of transition metal-catalyzed reactions, including cross-coupling and C-H activation/glycosylation. wikipedia.orgd-nb.infonih.govmdpi.comchemrxiv.org

Palladium-catalyzed reactions are particularly prevalent. For example, palladium catalysts have been used for the O- and N-glycosylation of mannofuranose chlorides, showing good reactivity and excellent α-diastereoselectivity in O-glycosylations. mdpi.com More recently, palladium-catalyzed C-H glycosylation has been developed as a method to form C-aryl glycosides, where a C-H bond on an aromatic ring is directly functionalized with a mannofuranosyl donor. wikipedia.orgchemrxiv.org These methods often exhibit high regio- and stereoselectivity and tolerate a wide range of functional groups. Other transition metals like rhodium have also been used in catalytic hydrogenative couplings involving derivatives of chiral aldehydes. chemicalbook.com

Table 6: Examples of Transition Metal-Catalyzed Reactions

| Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Selectivity | Ref. |

| Diacetonide-protected D-mannofuranose chloride | Alcohols | Pd(OAc)₂ | O-Glycosylation | Excellent α | mdpi.com |

| Diacetonide-protected D-mannofuranose chloride | Aniline | Pd(OAc)₂ / K₂CO₃ | N-Glycosylation | Exclusive β | mdpi.com |

| D-Mannofuranose chloride | Ferrocenyl amides | Palladium catalyst | Dual C-H Glycosylation | High α | wikipedia.org |

| Diaceton-α-D-mannofuranose | Alkenes | Pd/NBE cooperative catalysis | ortho-C-H methylation/ipso-alkenylation | - |

Palladium-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysis has been particularly prominent in this field.

Recent research has demonstrated the palladium-catalyzed, norbornene-mediated C-H functionalization of complex molecules, including derivatives of this compound. researchgate.net This methodology allows for the formation of C-glycosides, which are important carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom. These structures often exhibit enhanced stability towards enzymatic cleavage.

The transformation typically involves a Catellani-type reaction. In this process, a palladium catalyst, often in conjunction with a norbornene mediator, enables the ortho-C-H functionalization of an aryl iodide. This is followed by a coupling reaction with a second component. In the context of this compound, this strategy has been applied to create complex C-oligosaccharides with high stereoselectivity. researchgate.net The reaction's success with such a complex precursor highlights its tolerance for various functional groups, including the acetal moieties present in the mannofuranose derivative. researchgate.net

Density functional theory (DFT) calculations have provided insight into the reaction mechanism, supporting an oxidative addition of an alkenyl-norbornyl-palladacycle intermediate with α-mannofuranose chloride. The high degree of stereoselectivity observed in the glycosylation is attributed to steric hindrance, which directs the incoming group to a specific face of the molecule. researchgate.net

Table 1: Key Features of Palladium-Catalyzed C-H Functionalization of this compound Derivatives

| Feature | Description | Reference |

| Catalyst System | Typically involves a palladium(II) salt, such as Pd(OAc)₂, and a norbornene mediator. | researchgate.net |

| Reaction Type | Catellani reaction, enabling dual functionalization of an iodoarene. | researchgate.net |

| Key Application | Synthesis of C-oligosaccharides from this compound precursors. | researchgate.net |

| Stereoselectivity | High, attributed to steric hindrance in the transition state. | researchgate.net |

| Mechanism | Supported by DFT calculations, involving an oxidative addition pathway. | researchgate.net |

Other Catalytic Transformations Compatible with Acetals

The isopropylidene groups (acetals) in this compound are generally stable under neutral and basic conditions but are labile to acid. This chemical property dictates the types of catalytic transformations that can be employed without removing these protecting groups. Many catalytic systems have been developed to be compatible with acetal-protected substrates.

One of the key aspects of the chemistry of this compound is the differential stability of its two acetal groups. The 5,6-O-isopropylidene group is generally more labile to acid-catalyzed hydrolysis than the 2,3-O-isopropylidene group. This regioselective deprotection offers a pathway to selectively functionalize the hydroxyl groups at the C-5 and C-6 positions while the rest of the molecule remains protected.

Various Lewis acids have been explored for transformations on acetal-protected carbohydrates. For instance, tin-based catalysts like Me₂SnCl₂ have been used for regioselective acylation of carbohydrates, demonstrating that catalytic systems can be fine-tuned to react at specific hydroxyl groups without disturbing the acetal protection. nih.gov

Furthermore, catalytic deprotection strategies that operate under non-acidic conditions are highly valuable. While most acetal cleavage methods require Brønsted or Lewis acids, some modern methods employ catalysts that function under neutral or even basic conditions. unt.edu For example, cerium(IV) ammonium (B1175870) nitrate (B79036) has been used for acetal deprotection at pH 8. unt.edu Supramolecular "nanozymes" have also been shown to catalyze the hydrolysis of acetals in strongly basic solutions, a condition under which the isopropylidene groups of this compound would be expected to be stable. unt.edu

The compatibility of various catalytic reactions with acetal protecting groups is crucial for the multi-step synthesis of complex natural products and their analogs starting from this compound.

Table 2: Examples of Catalytic Transformations Compatible with Acetal-Protected Carbohydrates

| Transformation | Catalyst/Reagent | Conditions | Key Feature | Reference |

| Regioselective Acylation | Me₂SnCl₂ (catalytic) | Acetyl or benzoyl chloride | Selective acylation of a specific hydroxyl group. | nih.gov |

| Acetal Deprotection | Cerium(IV) ammonium nitrate | pH 8, water-acetonitrile | Cleavage of acetals under mildly basic conditions. | unt.edu |

| Acetal Deprotection | Supramolecular Nanozyme | Strongly basic solution | Catalytic hydrolysis in a protective cavity. | unt.edu |

| Regioselective Acetolysis | TFA, Acetic Anhydride | Not specified | Selective removal of one isopropylidene group over another. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the complete structural assignment of Diaceton-alpha-D-mannofuranose. Through the analysis of one-dimensional and two-dimensional NMR data, researchers can precisely map out the proton and carbon framework of the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in this compound. researchgate.netacs.org The chemical shifts (δ) in these spectra are indicative of the electronic environment surrounding the nuclei, while the coupling constants (J) reveal the connectivity between adjacent atoms. researchgate.net

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals can be observed for the anomeric proton (H-1), the protons of the furanose ring (H-2, H-3, H-4), the side-chain protons (H-5, H-6), and the methyl protons of the two isopropylidene groups. acs.orgrsc.org For instance, the anomeric proton (H-1) typically appears as a singlet around 5.36 ppm. acs.org The signals for the four methyl groups of the two isopropylidene protecting groups are also clearly distinguishable, appearing as singlets in the range of 1.31 to 1.45 ppm. acs.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms. The chemical shifts in the ¹³C spectrum help to identify the different types of carbon atoms, such as those in the furanose ring, the isopropylidene groups, and the methyl carbons. rsc.org For example, the anomeric carbon (C-1) resonates at a characteristic downfield position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ acs.orgrsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | 5.36 (s) | 101.7 |

| H-2 | 4.59 (d, J = 5.9 Hz) | 85.2 |

| H-3 | 4.79 (dd, J = 3.6, 5.9 Hz) | 79.3 |

| H-4 | 4.39 (ddd, J = 5.4, 5.5, 7.1 Hz) | 82.6 |

| H-5 | 4.16 (dd, J = 3.6, 7.1 Hz) | 72.8 |

| H-6 | 4.05 (m) | 66.8 |

| CH₃ (isopropylidene) | 1.31 (s), 1.36 (s), 1.44 (s), 1.45 (s) | 24.6, 25.1, 25.9, 26.9 |

| C (isopropylidene) | - | 109.3, 113.4 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to determine the complete connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the proton sequence along the furanose ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of carbon resonances. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is instrumental in connecting different spin systems identified by COSY and in assigning quaternary carbons (those with no attached protons), such as the carbons of the isopropylidene groups. columbia.edu For instance, correlations can be observed between the methyl protons of the isopropylidene groups and the corresponding quaternary carbon, as well as the carbons of the furanose ring to which they are attached.

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound, confirming the furanose ring structure and the positions of the two isopropylidene protecting groups.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable tools for identifying the functional groups present in this compound and its derivatives. researchgate.nettechscience.cnnih.govmdpi.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

A typical FTIR spectrum of this compound, often recorded using a KBr pellet, displays characteristic absorption bands. A broad band in the region of 3500-3400 cm⁻¹ is indicative of the O-H stretching vibration of the free hydroxyl group at the anomeric position. acs.org Strong absorptions in the 3000-2900 cm⁻¹ range are due to the C-H stretching vibrations of the alkyl groups. acs.org The presence of the isopropylidene groups is confirmed by characteristic bands around 1375 cm⁻¹. acs.org The C-O-C stretching vibrations of the ether linkages in the furanose ring and the acetal (B89532) groups typically appear as strong bands in the fingerprint region, around 1075 cm⁻¹. acs.org

Table 2: Characteristic FTIR Absorption Bands for this compound researchgate.netacs.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3400 (broad) | O-H stretch | Hydroxyl |

| 3000 - 2900 (strong) | C-H stretch | Alkyl |

| ~1375 | C-H bend | Isopropylidene |

| ~1075 | C-O-C stretch | Ether/Acetal |

Vibrational Spectroscopic Signatures of Derivatives

FTIR spectroscopy is particularly useful for confirming the successful synthesis of derivatives of this compound. For example, in the synthesis of a glycomonomer where the anomeric hydroxyl group is reacted with acryloyl chloride, the disappearance of the broad O-H stretching band and the appearance of new, strong absorption bands corresponding to the C=O stretching of the ester (around 1731 cm⁻¹) and the C=C stretching of the vinyl group (around 1633 cm⁻¹) would confirm the reaction's completion. sid.ir Similarly, the formation of ethers at the anomeric position would lead to the disappearance of the O-H band.

In situ FTIR Monitoring of Reaction Progress

In situ FTIR spectroscopy, using technologies like ReactIR, allows for the real-time monitoring of reactions involving this compound. mt.com By continuously collecting FTIR spectra of the reaction mixture, it is possible to track the concentration changes of reactants, intermediates, and products over time. mt.com This provides valuable kinetic and mechanistic information. For instance, in the synthesis of a derivative, one could monitor the decrease in the intensity of the O-H absorption band of the starting material while simultaneously observing the increase in the characteristic bands of the product. mt.com This technique is especially advantageous for optimizing reaction conditions and for understanding complex reaction pathways without the need for offline sampling and analysis. mt.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. nih.gov

The molecular weight of this compound is 260.28 g/mol . nih.gov In a mass spectrum, a molecular ion peak ([M]⁺) may be observed at m/z 260, although it is often of low intensity or absent in electron ionization (EI) mass spectra of this type of compound. researchgate.net A more commonly observed peak is the [M-CH₃]⁺ ion at m/z 245, resulting from the loss of a methyl group from one of the isopropylidene moieties. researchgate.net This fragment is often used to infer the molecular weight of the compound. researchgate.net

The fragmentation pattern in the mass spectrum provides valuable structural information. The cleavage of the isopropylidene groups and the furanose ring leads to a series of characteristic fragment ions. The study of these fragmentation pathways can help to confirm the presence of the two di-O-isopropylidene units and the furanose structure. Computational methods, such as quantum chemical calculations, have been employed to calculate the enthalpies and Gibbs energies of formation for various fragment ions, which can then be correlated with the observed peak intensities in the mass spectrum to aid in structural elucidation and differentiation from its isomers. mdpi.com

The relationship between the EI mass spectra of O-isopropylidene derivatives and their molecular structure, including ring size and stereochemistry, has been well-established, highlighting the importance of mass spectrometry in the structural analysis of protected monosaccharides. mdpi.com

Table 3: Common Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 245 | [M-CH₃]⁺ |

| 187 | [M-CH₃-C₃H₆O]⁺ |

| 101 | [C₄H₅O₃]⁺ (from furanose ring cleavage) |

| 59 | [C₃H₇O]⁺ (from isopropylidene group) |

| 43 | [C₃H₇]⁺ (from isopropylidene group) |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a precise molecular formula. For 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (C₁₂H₂₀O₆), the theoretical exact mass provides a benchmark for experimental verification. nih.govlgcstandards.com

HRMS is frequently employed to confirm the successful synthesis of derivatives of the parent compound. nih.gov By ionizing the molecule (often using electrospray ionization, ESI) and analyzing the resulting ions, researchers can confirm the addition of new functional groups. The measured mass of the derivatized molecule is compared against its calculated theoretical mass. For instance, studies involving the synthesis of gallotannins and triazole derivatives from this compound have utilized HRMS to validate the structures of the complex products. researcher.lifemdpi.com The close correlation between the found and calculated mass values provides strong evidence for the proposed structures.

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | C₁₂H₂₀O₆ | [M] | 260.1260 | N/A | nih.gov |

| 2′-O-Galloyl-2-C-(hydroxymethyl)-2,3:5,6-di-O-isopropylidene-d-mannofuranose | C₂₄H₂₆O₁₄Na | [M+Na]⁺ | 561.1220 | 561.1196 | mdpi.com |

| 2-C-(Oxymethyl)-2,3:5,6-di-O-isopropylidene-D-mannofuranose bis-O-[(1-(p-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)]ether | C₃₁H₃₄N₈O₁₁Na | [M+Na]⁺ | 717.2239 | 717.2239 | researcher.life |

Fragmentation Pathways of Di-O-isopropylidene Monosaccharides

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. When a molecule like this compound is bombarded with electrons, it forms an energetically unstable molecular ion (M⁺) that breaks apart into smaller, characteristic fragment ions. gbiosciences.com The fragmentation of di-O-isopropylidene derivatives of monosaccharides has been studied to distinguish between isomers and to determine ring size. journals.co.zadatapdf.com

Key fragmentation processes for these compounds include:

Loss of a Methyl Group: A very common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the isopropylidene groups. This results in a stable tertiary carbonium ion (m/z M-15), which often gives a very abundant peak in the mass spectrum. datapdf.com

Cleavage of the Furanose Ring System: The fragmentation pattern can confirm the furanose (five-membered ring) structure. For di-O-isopropylidene-D-mannose, cleavage of the C(4)-C(5) bond is a significant pathway, helping to distinguish it from pyranose isomers. journals.co.za

Loss of Acetone (B3395972): The elimination of neutral molecules like acetone (C₃H₆O) from the molecular ion or subsequent fragment ions is another characteristic pathway. datapdf.com

Computational studies have been used to create mass energy fragmentation profiles for various di-O-isopropylidene monosaccharide isomers, including a diacetone-d-mannose (DAM) structure. mdpi.comresearchgate.net These studies use quantum chemical methods to calculate the formation enthalpies of primary ions, allowing for a more accurate identification of isomers based on their mass spectra. mdpi.comresearchgate.netresearchgate.net

| Fragmentation Process | Description | Resulting Ion (m/z) | Reference |

|---|---|---|---|

| Loss of Methyl | Cleavage of a C-C bond in an isopropylidene group. | 245 (M-15) | datapdf.com |

| C(4)-C(5) Bond Cleavage | Fission of the bond linking the furanose ring to the side chain, characteristic of the furanose structure. | Varies | journals.co.za |

| Loss of Acetone | Elimination of a neutral acetone molecule. | 202 (M-58) | datapdf.com |

Optical Rotation and Chiroptical Properties in Stereochemical Analysis

Optical rotation is a fundamental chiroptical property used for the stereochemical analysis of chiral molecules like this compound. Chiral compounds have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are specific to the compound's three-dimensional structure under defined conditions (concentration, solvent, temperature, and wavelength).

The specific rotation, [α], is a physical constant for a pure chiral substance. For 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, the reported specific rotation is a positive value, indicating that it is dextrorotatory (rotates light to the right). This measurement is crucial for:

Confirming Stereochemistry: The sign and magnitude of the rotation help to confirm that the correct diastereomer (the α-anomer) has been synthesized or isolated. The β-anomer would exhibit a different optical rotation value.

Assessing Purity: The measurement can be used to assess the enantiomeric or diastereomeric purity of a sample.

Literature values for the specific rotation of this compound show slight variations but are consistently positive, confirming its identity. sigmaaldrich.comlgcstandards.com

| Specific Rotation [α]D²⁰ | Conditions | Reference |

|---|---|---|

| +23° | c = 1 in acetone | sigmaaldrich.com |

| +24.0° | c = 1.0 in Acetone | lgcstandards.com |

Computational and Theoretical Studies of Diaceton Alpha D Mannofuranose

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical (QC) methods are fundamental to the computational study of Diaceton-alpha-D-mannofuranose, enabling the calculation of its fundamental energetic and electronic properties. mdpi.com Methods ranging from semi-empirical (like RM1 and PM7) to more robust Density Functional Theory (DFT) approaches (such as B3LYP/6-31G) have been employed to model the molecule. mdpi.commdpi.com These calculations provide a quantitative basis for understanding the molecule's behavior and for differentiating it from its isomers. mdpi.com

The standard enthalpies (ΔfH) and Gibbs free energies (ΔfG) of formation are key thermodynamic descriptors that quantify the stability of a molecule. mdpi.com For this compound and its related ionic fragments, these values have been calculated using various quantum chemical methods. mdpi.commdpi.com These calculations are foundational for constructing mass-energy profiles used in mass spectrometry analysis. mdpi.com The computed energies for the molecule and its primary fragments resulting from mass spectrometric ionization are essential for predicting which fragmentation pathways are most favorable. mdpi.commdpi.com For instance, the enthalpies of formation for key fragment ions of this compound have been computed to build a database for isomer identification. mdpi.com

Table 1: Calculated Enthalpies of Formation (ΔfH) for Primary Ions of this compound (DAM) using different QC Methods (Note: Data extracted from studies on isomeric monosaccharides. Values are in kcal/mol.)

| Ion (m/z) | Fragment Lost | ΔfH (RM1) | ΔfH (PM7) | ΔfH (DFT B3LYP/6-31G) |

|---|---|---|---|---|

| 245 | CH₃ | -189.9 | -195.9 | -214.1 |

| 201 | C₃H₇O | -149.3 | -149.2 | -168.9 |

| 187 | C₃H₅O₂ | -101.9 | -102.8 | -120.3 |

| 143 | C₅H₉O₃ | -59.5 | -57.1 | -73.4 |

| 127 | C₅H₉O₄ | -22.1 | -18.7 | -33.1 |

| 115 | C₆H₉O₄ | -83.3 | -82.5 | -96.8 |

| 101 | C₇H₁₁O₄ | -128.0 | -128.6 | -143.2 |

Source: Adapted from data presented in computational mass spectrometry studies. mdpi.commdpi.com

Beyond ground-state stability, quantum calculations provide electronic descriptors that predict chemical reactivity. mdpi.com In the context of mass spectrometry, descriptors such as the fragmentation enthalpy (ΔfH_frag) and fragmentation Gibbs energy (ΔfG_frag) are calculated to model the dissociation of the molecular ion. mdpi.commdpi.com These values represent the activation energies for specific fragmentation pathways. mdpi.com Studies have shown that fragmentation energy descriptors (ΔfH_frag and ΔfG_frag) provide better correlation with experimental results than simple ion formation enthalpies (ΔfH_ion and ΔfG_ion) for differentiating acetalized monosaccharide isomers. mdpi.com This approach, known as quantitative structure–fragmentation relationship (QSFR), uses these calculated energy profiles to predict the likelihood of forming certain primary ions, thereby forecasting the molecule's behavior under electron ionization. mdpi.commdpi.com

Conformational Analysis and Energy Landscapes

The biological and chemical activity of carbohydrates is deeply linked to their three-dimensional shape. ethernet.edu.et Computational conformational analysis is used to map the potential energy landscape of this compound, identifying stable low-energy conformations and the energy barriers between them. acs.org While specific detailed energy landscape studies for this compound are not widely published, the methodology is well-established for related sugars. For instance, Car-Parrinello metadynamics simulations have been used to compute the conformational free-energy surface (FES) of β-D-mannopyranose. nih.gov Such studies reveal the relative populations of different conformers (e.g., chair, boat, skew) and can identify preactivated conformations that are energetically primed for reaction. nih.gov This type of analysis is crucial for understanding how the furanose ring and its isopropylidene protecting groups orient themselves, which in turn influences reactivity at specific sites. acs.org

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. core.ac.uk Theoretical studies can model transition states and reaction intermediates that are often too transient to be observed experimentally. For example, quantum chemical calculations have been used to elucidate the mechanism of electrophilic amination reactions involving derivatives of this compound. core.ac.ukresearchgate.net In one study, calculations revealed that the N-O bond in a related lithiated methoxyamide was significantly longer (1.60093 Å) compared to its non-lithiated counterpart (1.4374 Å), explaining the facile cleavage of this bond during the reaction. core.ac.uk By calculating the energies of reactants, transition states, and products, these theoretical models provide a detailed picture of the reaction pathway, supporting or challenging proposed mechanisms. researchgate.net

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters, which can then be validated against experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov This synergy is essential for confirming the structure and conformation of complex molecules like this compound. acs.org For instance, the calculated NMR chemical shifts and coupling constants for a proposed conformation can be compared to the experimental NMR spectrum. A strong correlation between the predicted and measured values provides high confidence in the assigned structure. This approach was used in the conformational analysis of a related disaccharide, where torsion angles determined by NMR were compared to those from a crystal structure, showing a close match and validating the solution-state conformation. nih.gov

Isomeric Differentiation using Computational Methods

A significant challenge in carbohydrate chemistry is distinguishing between closely related isomers, such as diastereomers, which may have nearly identical physical properties but different biological activities. mdpi.commdpi.com Computational methods have proven highly effective in this area. A key technique involves comparing calculated mass-energy profiles with experimental electron ionization mass spectrometry (EI-MS) data. mdpi.com

For this compound (DAM), researchers have calculated its theoretical fragmentation energy profile and compared it to those of its isomers, including 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAG) and 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (DAGal). mdpi.commdpi.com The studies show that while some primary ions (e.g., at m/z 245, 187, and 127) are common to all isomers, other fragments are unique to specific structures. mdpi.com The calculated energy required to form these fragments differs subtly but significantly between isomers. mdpi.com By finding the best match between the experimental fragmentation pattern and the library of calculated profiles, the correct isomer can be identified with a high degree of confidence. mdpi.com DFT (B3LYP/6-31G) and RM1 methods have been particularly successful in generating energy profiles that allow for the clear differentiation of these acetalized diastereomers. mdpi.com

Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Synthesis of Complex Carbohydrates and Glycoconjugates

As a protected mannose derivative, Diaceton-alpha-D-mannofuranose is extensively used in glycosylation reactions to form complex oligosaccharides and glycoconjugates. made-in-china.com It can be converted into a glycosyl donor, such as 2,3:5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranose, which can then be coupled with various glycosyl acceptors. orientjchem.org This strategy allows for the creation of specific glycosidic linkages, a fundamental step in building complex carbohydrate chains.

For example, it has been used in the synthesis of mannofuranoside derivatives by coupling the donor with heterocyclic moieties like coumarin (B35378) and vanillin. orientjchem.org Furthermore, its structure is amenable to polymerization, leading to the formation of glycopolymers. sid.ir This is achieved by introducing a polymerizable group, such as an acryloyl or methacryloyl group, at the anomeric position, creating "glycomonomers" that can be polymerized to yield materials with potential applications in biomedicine and materials science. sid.ir

Precursor for Bioactive Molecules and Natural Product Analogues

The chiral scaffold of this compound is a valuable starting point for the synthesis of a diverse range of bioactive molecules and analogues of natural products. Its inherent stereochemistry guides the formation of new stereocenters, which is crucial for the biological activity of the target molecules.

This compound serves as a precursor for the synthesis of N-alkylated polyhydroxylated pyrrolidine (B122466) compounds. deyerchem.com These compounds are a class of iminosugars that mimic the structure of natural carbohydrate substrates and can act as potent inhibitors of glycosidases. deyerchem.com Glycosidase inhibitors are of significant therapeutic interest as they are implicated in a variety of diseases, including diabetes, Gaucher's disease, tumors, and certain viral infections. deyerchem.comnih.gov The synthesis of these pyrrolidine derivatives from a mannose-based starting material allows for the creation of specific stereoisomers that can selectively target different glycosidases. semanticscholar.org

Table 1: Applications of Glycosidase Inhibitors Derived from this compound

| Therapeutic Area | Target Disease |

| Metabolic Disorders | Diabetes |

| Lysosomal Storage Diseases | Gaucher's Disease |

| Oncology | Tumors |

| Infectious Diseases | Viral Infections |

This table summarizes the potential therapeutic applications for glycosidase inhibitors synthesized from this compound.

The chemical scaffold of this compound has been utilized in the development of antiviral agents, particularly those targeting the human immunodeficiency virus (HIV). deyerchem.combiosynth.com It is a key starting material for the synthesis of hydroxyethylene dipeptide isosteres, which form the core unit of potent HIV-1 protease inhibitors. nih.govscispace.com The synthesis leverages the predefined stereochemistry at the C-4 position of the mannose precursor to control the absolute configuration of the final isostere. nih.govscispace.com

Additionally, this compound is used to synthesize sulfur-containing tetracyclic azasugar derivatives that exhibit strong inhibitory activity against HIV. deyerchem.com These complex heterocyclic compounds are designed to interact with viral targets, and their synthesis from a chiral carbohydrate precursor is an efficient strategy to obtain enantiomerically pure molecules. deyerchem.com

This compound is a reported precursor in the synthesis of compounds such as Petrosiols A-E. deyerchem.com These molecules are of interest for their potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. deyerchem.com The synthesis of these complex natural product analogues relies on the chiral framework provided by the carbohydrate starting material to build the intricate stereochemical architecture of the target molecules.

In the field of oncology, this compound has been employed as a starting material for the synthesis of anticancer agents. deyerchem.com A notable example is its use in the synthesis of β-C-Glycosides, which are key intermediates in the total synthesis of (−)-Orthodiffenes A and C. deyerchem.com These natural products have demonstrated significant inhibitory activity against human leukemia (HL-60) and Jurkat cancer cell lines, highlighting their potential as templates for new anticancer drugs. deyerchem.com

The versatility of this compound is further demonstrated in its application for synthesizing various nucleoside and glycoside analogues. made-in-china.comdeyerchem.com It has been used to prepare quinoxaline (B1680401) O-nucleosides through chemoselective reactions. osi.lv The condensation of a derivative, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranosyl chloride, with chloromercuri-6-benzamidopurine yields a mannofuranose nucleoside. researchgate.net Furthermore, it is a precursor for N-homobicyclic dideoxynucleoside analogues and C-aryl furanosides. deyerchem.com These modified nucleosides and glycosides are synthesized to explore new therapeutic possibilities and to study the structure-activity relationships of biologically important molecules.

Development of Polymeric Materials: Glycopolymers

Glycopolymers, synthetic polymers bearing carbohydrate moieties, have garnered significant interest for their potential applications in biomedicine, including drug delivery, tissue engineering, and as mimics of biological recognition events. This compound serves as a readily available and versatile starting material for the synthesis of monomers required for the production of mannose-containing glycopolymers.

The free anomeric hydroxyl group of this compound provides a convenient handle for the introduction of polymerizable functionalities. A common strategy involves the reaction of this hydroxyl group with various vinyl-containing reagents to produce "glycomonomers."

For instance, the reaction of this compound with acryloyl chloride or methacryloyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding acrylate (B77674) and methacrylate (B99206) monomers. These reactions are typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride and the isopropylidene protecting groups. Similarly, reaction with methacrylic anhydride (B1165640) can also be employed to synthesize the methacrylate monomer. Another approach involves the reaction with p-(chloromethyl)styrene in the presence of sodium hydride to introduce a styrenic polymerizable group.

The successful synthesis of these monomers is confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, which show the characteristic signals of the newly introduced vinyl groups.

Once synthesized, these mannofuranose-derived monomers can undergo polymerization to form glycopolymers. The polymerization is typically initiated by free-radical initiators. For example, the homopolymerization of acryloyl and methacryloyl derivatives of this compound has been successfully carried out using benzoyl peroxide as the initiator upon heating. Another common initiator system for radical polymerization in aqueous solutions is ammonium (B1175870) persulfate (APS) in combination with N,N,N',N'-tetramethylethylenediamine (TEMED).

Studies into the kinetics of these polymerization reactions are crucial for understanding the reaction mechanism and for controlling the molecular weight and architecture of the resulting glycopolymers. Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the kinetics of copolymerization of these glycomonomers with other acrylic or methacrylic monomers. By monitoring the heat flow during the polymerization process at different heating rates, kinetic parameters such as the activation energy of the copolymerization can be determined using methods like the Kissinger equation. Such studies have revealed that the reactivity of these glycomonomers can be influenced by their structure.

The following table provides examples of monomers synthesized from this compound and the initiators used for their polymerization.

| Monomer Synthesized from this compound | Reagent for Monomer Synthesis | Polymerization Initiator |

| 1-O-acryloyl-2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside | Acryloyl chloride | Benzoyl peroxide |

| 1-O-methacryloyl-2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside | Methacryloyl chloride or Methacrylic anhydride | Benzoyl peroxide |

| p-(2,3:5,6-di-O-isopropylidene-α-D-mannofuranose-1-oxymethyl)styrene | p-(chloromethyl)styrene | Benzoyl peroxide |

| N-acryloylated mannosylamine (B3152542) derivative | Acryloyl chloride (on a modified mannose derivative) | Ammonium persulfate (APS) / TEMED |

Chiral Auxiliary and Ligand Synthesis

The inherent chirality of this compound makes it an attractive starting material for the synthesis of chiral auxiliaries and ligands, which are essential tools in asymmetric catalysis for the production of enantiomerically pure compounds. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it is removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment.

While the direct synthesis and application of a widely used chiral auxiliary from this compound is not extensively documented in the surveyed literature, its role as a chiral precursor to other stereochemically defined molecules is evident. For example, derivatives of this compound have been used to synthesize chiral spiroacetals. In one instance, a homologated derivative, 1-deoxy-1-(3'-hydroxypropyl)-2,3:5,6-di-O-isopropylidene-α-d-mannofuranose, was cyclized to form a mixture of diastereomeric spiroacetals. This transformation demonstrates how the stereochemical information embedded in the mannofuranose scaffold can be transferred to new stereocenters.

Furthermore, the reactivity of this compound in reactions such as the anomalous Bucherer–Bergs reaction, where it leads to the formation of other chiral products, highlights its utility as a chiral building block. Although this specific reaction does not represent its use as a classical chiral auxiliary, it underscores the potential for this carbohydrate derivative to serve as a starting point for the synthesis of novel chiral molecules.

The development of new chiral phosphine (B1218219) ligands is a significant area of research in asymmetric catalysis. While direct synthesis of such ligands from this compound is not a common strategy, the principles of using chiral natural products to construct these ligands are well-established. The rigid furanose ring system of this compound could, in principle, serve as a scaffold to which phosphine groups are attached, thereby creating a chiral environment around a metal center.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Stereoselectivity and Regioselectivity

The synthesis of carbohydrate building blocks is often a time-consuming and laborious process. rsc.orgresearchgate.net Researchers are continuously seeking to develop one-pot procedures to minimize effort and improve efficiency in preparing protected monosaccharides like Diaceton-alpha-D-mannofuranose and its derivatives. rsc.orgresearchgate.net

A key focus is on achieving high regioselectivity and stereoselectivity during the installation of protecting groups. The inherent reactivity differences among the hydroxyl groups on the mannose scaffold are being exploited to achieve selective protection. rsc.org For D-mannose, the general order of reactivity for hydroxyl groups towards benzoylation has been identified as 3-OH > 2-OH > 4-OH. rsc.org Building on this, novel strategies are moving beyond traditional methods. For instance, regioselective and stereoselective benzylidenation has been developed as a crucial first step in one-pot protection schemes for D-mannose. rsc.orgresearchgate.net

Future work will likely focus on expanding the toolkit of orthogonal protecting groups and developing more sophisticated one-pot sequences. This includes methods like the Regioselective Silyl (B83357) Exchange Technology (ReSET), which allows for the selective exchange of trimethylsilyl (B98337) (TMS) ethers for acetate (B1210297) groups, a technique that has been applied to mannose. rsc.org A highly efficient method for the direct 2,3-O-isopropylidenation of α-d-mannopyranosides using catalytic p-toluenesulfonic acid (TsOH·H2O) and 2-methoxypropene (B42093) has been reported, highlighting a practical and high-yield approach for creating key building blocks. nih.gov The development of such streamlined methods is essential for the efficient synthesis of complex mannose-containing oligosaccharides. researchgate.net

Table 1: Comparison of Selected Regioselective Protection Strategies for Mannose Derivatives

| Strategy | Key Reagents | Target Selectivity | Reported Advantages | Reference |

| One-Pot Benzylidenation & Protection | Benzaldehyde dimethyl acetal (B89532), TMSOTf, Ac₂O, BnBr | 4,6-O-benzylidene followed by protection of 2,3-OH | Minimizes purification steps, efficient access to fully protected derivatives. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Direct Isopropylidenation | 2-methoxypropene, TsOH·H₂O | 2,3-O-isopropylidene | High efficiency, high isolated yields, practical for large-scale synthesis. nih.gov | nih.gov |

| Regioselective Silyl Exchange (ReSET) | HMDS, TMSOTf, Ac₂O, AcOH | 6-O-acetyl | Allows for selective acetylation via a per-O-silylated intermediate. rsc.org | rsc.org |

Expansion of Applications in Drug Discovery and Chemical Biology

This compound and its derivatives are valuable building blocks in medicinal chemistry and chemical biology. cymitquimica.com They serve as precursors for synthesizing complex natural products, such as the antibiotic hikizimycin (B1673247) and the angiogenesis inhibitor ovalicin (B1677816). cymitquimica.com The future in this area lies in leveraging these mannose scaffolds to create novel therapeutic agents and biological probes.

A significant area of expansion is the synthesis of C-glycosyl compounds, which are hydrolytically stable mimics of natural O-glycosides and are important in drug discovery. nih.govacs.org Flow chemistry techniques are being explored for the synthesis of C-glycosides like those found in the structures of the antiviral drug Remdesivir and the anti-diabetic drug Dapagliflozin. acs.org Furthermore, chemoenzymatic synthesis is being used to produce C6-modified mannose 1-phosphates, which can be converted into sugar nucleotide probes to study enzymes like GDP-mannose dehydrogenase, a critical enzyme in the biosynthesis of the exopolysaccharide alginate in the pathogenic bacterium Pseudomonas aeruginosa. beilstein-journals.org

The role of mannose in biological recognition makes its derivatives ideal for developing targeted therapies and diagnostic tools. High-mannose N-glycans are being synthesized chemoenzymatically to be displayed on microarrays, which can then be used to identify ligands for virus-neutralizing agents. nih.gov Another cutting-edge application involves the use of N-acetylgalactosamine (GalNAc) conjugates for targeted drug delivery. While not a direct derivative, the synthesis of complex ligands like GalNAc for siRNA delivery to the liver showcases the advanced state of carbohydrate chemistry, a field where versatile intermediates like diacetonated mannose play a foundational role. watson-int.com

Integration with Flow Chemistry and Automated Synthesis

The manual synthesis of complex carbohydrates is a significant bottleneck, often requiring 90% of the total synthetic effort. eurocarb2025.com To address this, the integration of flow chemistry and automated synthesis platforms is a major research thrust. researchgate.netresearchgate.net These technologies offer numerous advantages over traditional batch processes, including enhanced reproducibility, safety, scalability, and dramatically reduced reaction times. researchgate.netrsc.org

Continuous flow processes have been successfully developed for key carbohydrate modifications, including protecting group additions (e.g., benzyl, silyl ethers), glycosylations, and deprotections. acs.orgrsc.orgrsc.org For instance, flow conditions have been shown to avoid the need for cryogenic temperatures in silyl ether protection and can reduce reaction times from hours to minutes. rsc.orgrsc.org While many examples focus on glucose or general principles, these modular systems are directly applicable to the synthesis of this compound derivatives. researchgate.netdigitellinc.com The synthesis of C-glycosides and the challenging formation of 1,2-cis glycosidic bonds (as found in β-mannosylation) are specific areas where the precise temperature and mixing control of flow reactors is particularly beneficial. acs.orgresearchgate.net